molecular formula C7H4FNO B067627 4-Fluoro-3-hydroxybenzonitrile CAS No. 186590-04-5

4-Fluoro-3-hydroxybenzonitrile

Cat. No.: B067627
CAS No.: 186590-04-5
M. Wt: 137.11 g/mol
InChI Key: LKTBMKIXEOGAGF-UHFFFAOYSA-N
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Description

4-Fluoro-3-hydroxybenzonitrile is an organic compound with the molecular formula C7H4FNO. It is a derivative of benzonitrile, where the benzene ring is substituted with a fluorine atom at the fourth position and a hydroxyl group at the third position.

Scientific Research Applications

4-Fluoro-3-hydroxybenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the development of biologically active compounds.

    Medicine: Explored for its potential use in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials

Safety and Hazards

4-Fluoro-3-hydroxybenzonitrile is classified as acutely toxic if swallowed, harmful in contact with skin, and may cause respiratory irritation . It is recommended to avoid dust formation, inhalation, and contact with skin and eyes .

Future Directions

As an intermediate in chemical synthesis, the future directions for 4-Fluoro-3-hydroxybenzonitrile largely depend on the development of new synthetic routes and target molecules in the pharmaceutical and fine chemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoro-3-hydroxybenzonitrile can be synthesized through several methods. One common synthetic route involves the nucleophilic aromatic substitution of 4-fluoronitrobenzene with a hydroxide ion, followed by reduction of the nitro group to a nitrile group. The reaction typically occurs in a polar aprotic solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-hydroxybenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-3-hydroxybenzonitrile is unique due to the presence of both a fluorine atom and a hydroxyl group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds .

Properties

IUPAC Name

4-fluoro-3-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO/c8-6-2-1-5(4-9)3-7(6)10/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKTBMKIXEOGAGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30609747
Record name 4-Fluoro-3-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186590-04-5
Record name 4-Fluoro-3-hydroxybenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=186590-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-3-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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